molecular formula C24H20ClN3OS B2417074 N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206990-88-6

N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2417074
CAS No.: 1206990-88-6
M. Wt: 433.95
InChI Key: UVWLJILUMSOLMG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, an imidazole ring, and a thioacetamide linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde (such as benzaldehyde) with an amine (such as o-toluidine) in the presence of an acid catalyst.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound (such as thiophenol) under basic conditions to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is acylated with chloroacetyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The chlorophenyl and thioacetamide groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the o-tolyl group, potentially altering its biological activity.

    N-(4-bromophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide: Substitution of chlorine with bromine may affect its reactivity and interaction with biological targets.

    N-(4-chlorophenyl)-2-((5-phenyl-1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide: Positional isomer with the tolyl group in the meta position, which could influence its chemical and biological properties.

Uniqueness

N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the o-tolyl group in conjunction with the imidazole and chlorophenyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3OS/c1-17-7-5-6-10-21(17)28-22(18-8-3-2-4-9-18)15-26-24(28)30-16-23(29)27-20-13-11-19(25)12-14-20/h2-15H,16H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWLJILUMSOLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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